molecular formula C17H12BrNO5 B5126306 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No. B5126306
M. Wt: 390.2 g/mol
InChI Key: BNSQSUYOLYNYBS-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate, also known as BMBA, is a synthetic compound that belongs to the family of benzoxazinones. BMBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is not fully understood. However, it has been suggested that 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to induce cell cycle arrest, inhibit angiogenesis, and suppress the migration and invasion of cancer cells. 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has also been reported to modulate the expression of various proteins involved in cancer progression, including p53, Bcl-2, and caspase-3.

Advantages and Limitations for Lab Experiments

2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has several advantages for lab experiments. It is a stable and easily synthesized compound that exhibits potent anticancer activity against a wide range of cancer cell lines. However, 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has some limitations, including its poor solubility in water and its relatively short half-life in vivo.

Future Directions

For 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate research include the development of 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate derivatives, investigation of 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate as a potential therapeutic agent for other diseases, and further elucidation of its mechanism of action.

Synthesis Methods

The synthesis of 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate involves the reaction between 5-bromo-2-methoxyphenylamine and 2-hydroxybenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate as a white solid with a yield of approximately 70%. The purity of 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate can be increased by recrystallization from an appropriate solvent.

Scientific Research Applications

2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

IUPAC Name

[2-(5-bromo-2-methoxyphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO5/c1-9(20)23-11-4-5-14-12(8-11)17(21)24-16(19-14)13-7-10(18)3-6-15(13)22-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSQSUYOLYNYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

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